Topoisomerase II inhibitor 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

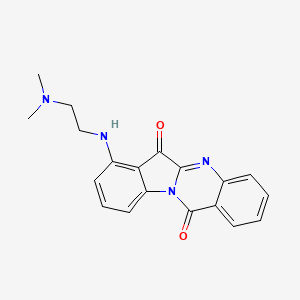

C19H18N4O2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

7-[2-(dimethylamino)ethylamino]indolo[2,1-b]quinazoline-6,12-dione |

InChI |

InChI=1S/C19H18N4O2/c1-22(2)11-10-20-14-8-5-9-15-16(14)17(24)18-21-13-7-4-3-6-12(13)19(25)23(15)18/h3-9,20H,10-11H2,1-2H3 |

InChI Key |

HOWBMJAMTGIXDS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC1=C2C(=CC=C1)N3C(=NC4=CC=CC=C4C3=O)C2=O |

Origin of Product |

United States |

Foundational & Exploratory

[Compound Name] mechanism of action on Topoisomerase II

An In-depth Technical Guide on the Mechanism of Action of Etoposide on Topoisomerase II

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Etoposide is a potent chemotherapeutic agent widely utilized in the treatment of various malignancies. Its primary cytotoxic mechanism is the inhibition of DNA Topoisomerase II (TopoII), an essential enzyme that modulates DNA topology to facilitate critical cellular processes such as replication and transcription. Etoposide acts as a Topoisomerase II "poison" rather than an enzymatic inhibitor. It stabilizes a transient intermediate in the enzyme's catalytic cycle known as the cleavable complex, where Topoisomerase II is covalently bound to the 5' ends of the DNA after creating a double-strand break. By preventing the subsequent re-ligation of these breaks, etoposide leads to the accumulation of permanent, protein-linked DNA double-strand breaks (DSBs).[1][2][3] The persistence of these DSBs triggers a cascade of cellular responses, including the activation of the DNA Damage Response (DDR), cell cycle arrest, and ultimately, the induction of apoptosis, forming the basis of its anti-neoplastic activity.[2][4] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: The Topoisomerase II Cleavage Complex

DNA Topoisomerase II enzymes resolve topological problems in the genome, such as supercoils and knots, by creating transient double-strand breaks through which another DNA segment can pass. The catalytic cycle involves several steps:

-

DNA Binding: The TopoII dimer binds to a DNA segment (the G-segment).

-

DNA Cleavage: A conserved tyrosine residue in each TopoII monomer attacks a phosphodiester bond on each DNA strand, creating a DSB and forming a covalent bond between the enzyme and the 5' phosphate ends of the DNA. This forms the "cleavage complex".[1]

-

Strand Passage: A second DNA duplex (the T-segment) passes through the break.

-

DNA Re-ligation: The enzyme re-ligates the broken DNA strands, and the T-segment is released.

Etoposide exerts its effect by binding to this ternary TopoII-DNA cleavage complex.[4] It intercalates at the site of DNA cleavage, stabilizing the complex and inhibiting the DNA re-ligation step.[1][4] This action converts Topoisomerase II from an essential enzyme into a potent cellular toxin that generates permanent DSBs, fragmenting the genome.[2][3] The cytotoxicity of etoposide in tumor cells is primarily dependent on the TopoIIα isoform, whereas the TopoIIβ isoform has been implicated in treatment-related secondary malignancies.[1]

Quantitative Data: Potency and Cytotoxicity

The potency of etoposide is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a given biological process by 50%. This value can vary significantly based on the assay conditions, cell type, and the specific endpoint being measured (e.g., enzyme inhibition vs. cell death).

Table 1: IC50 of Etoposide for Topoisomerase II-Mediated DNA Cleavage

| Enzyme Source | Nucleotide Condition | IC50 (µM) | Reference |

| Yeast Topoisomerase II | 1 mM ATP | 6 ± 1 | [5] |

| Yeast Topoisomerase II | 1 mM AMP-PNP | 25 ± 4 | [5] |

| Yeast Topoisomerase II | No Nucleotide | 45 ± 4 | [5] |

Table 2: Cytotoxic IC50 of Etoposide in Human Neuroblastoma Cell Lines

| Cell Line | Exposure Time (hours) | IC50 (µM) | Reference |

| SK-N-SH | 48 | ~1.0 | [6] |

| SK-N-SH | 72 | ~0.5 | [6] |

| SK-N-SH | 96 | ~0.3 | [6] |

| SK-N-AS | 48 | ~80 | [6] |

| SK-N-AS | 72 | ~10 | [6] |

| SK-N-AS | 96 | ~0.6 | [6] |

Cellular Response to Etoposide-Induced Damage

The accumulation of DSBs triggers a complex and interconnected network of signaling pathways known as the DNA Damage Response (DDR).

DNA Damage Sensing and Cell Cycle Arrest

Upon formation of DSBs, the MRE11-RAD50-NBS1 (MRN) complex recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase.[1] Activated ATM phosphorylates a host of downstream targets, including the checkpoint kinase Chk2 and the histone variant H2AX (to form γH2AX), which serves as a beacon for DNA repair machinery.[1][7] This signaling cascade converges on key cell cycle regulators, such as the p53 tumor suppressor and CDC25 phosphatases, to induce cell cycle arrest, primarily at the G2/M checkpoint.[1][4] This pause provides the cell with an opportunity to repair the DNA damage before proceeding with mitosis.

Induction of Apoptosis

If the DNA damage is irreparable, the cell is directed towards programmed cell death (apoptosis) through multiple pathways.

-

Intrinsic (Mitochondrial) Pathway: This is the predominant mechanism for etoposide-induced apoptosis.[8] The p53 protein plays a crucial role by transcriptionally upregulating pro-apoptotic proteins like PUMA (p53 upregulated modulator of apoptosis).[1] This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[1] Caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[1][9]

-

Extrinsic (Death Receptor) Pathway: Evidence also points to the involvement of the Fas ligand (FasL)/Fas receptor (FasR) system. Etoposide can trigger this pathway, leading to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates caspase-8, ultimately converging on the activation of caspase-3.[1]

Key Experimental Protocols

The elucidation of etoposide's mechanism of action relies on several key in vitro and cell-based assays.

In Vitro DNA Cleavage Assay

This assay directly measures the ability of a compound to stabilize the TopoII-DNA cleavage complex.

-

Principle: Topoisomerase II relaxes supercoiled plasmid DNA. In the presence of a TopoII poison like etoposide, the enzyme is trapped on the DNA, and subsequent harsh treatment (e.g., with SDS) reveals DNA breaks.

-

Methodology:

-

Reaction Setup: Supercoiled plasmid DNA (e.g., pBR322) is incubated with purified human Topoisomerase IIα in a reaction buffer containing ATP.

-

Drug Incubation: Varying concentrations of etoposide are added to the reaction mixtures and incubated at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by adding SDS and proteinase K. SDS dissociates the non-covalent TopoII subunits, converting the transient cleavage complex into a permanent protein-linked DNA break. Proteinase K digests the enzyme.

-

Analysis: The DNA products are resolved by agarose gel electrophoresis. Supercoiled (unreacted), nicked circular, and linear (cleaved) DNA forms are visualized by staining with an intercalating dye (e.g., ethidium bromide).

-

Quantification: The amount of linear DNA is quantified relative to the total DNA in each lane to determine the dose-dependent effect of etoposide.[5]

-

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

-

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., SK-N-SH) are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of etoposide. Control wells receive vehicle only. The cells are incubated for a defined period (e.g., 48, 72, or 96 hours).[6]

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the log of the drug concentration.[6]

-

Conclusion

Etoposide's mechanism of action is a well-defined paradigm of Topoisomerase II poisoning. By trapping the enzyme in its cleavable complex state, it effectively converts a vital cellular tool into a potent DNA-damaging agent. The resulting accumulation of double-strand breaks overwhelms cellular repair capacity, activating DNA damage response pathways that culminate in cell cycle arrest and apoptotic cell death. A thorough understanding of this mechanism, from the molecular interaction at the cleavage complex to the downstream signaling cascades, is critical for optimizing its clinical use, overcoming resistance, and designing the next generation of Topoisomerase II-targeted therapies.

References

- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Etoposide, Topoisomerase II and Cancer: Ingenta Connect [ingentaconnect.com]

- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Chromatin Remodeling at the Topoisomerase II-beta Promoter is Associated with Enhanced Sensitivity to Etoposide in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

initial characterization of [Compound Name] as a Topo II inhibitor

An In-depth Technical Guide: Initial Characterization of Etoposide as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide is a semisynthetic derivative of podophyllotoxin, a compound naturally found in the American Mayapple plant.[1] First synthesized in 1966 and approved for cancer therapy in 1983, etoposide is a widely used chemotherapeutic agent for various malignancies, including testicular cancer, small cell lung cancer, and lymphomas.[1][2][3] It functions by targeting DNA topoisomerase II (Topo II), an essential enzyme that modulates the topological state of DNA to facilitate crucial cellular processes like DNA replication, transcription, and chromosome segregation.[1][4] This guide provides a technical overview of the initial characterization of etoposide as a Topo II inhibitor, detailing its mechanism of action, key experimental protocols for its characterization, and the downstream cellular consequences of its activity.

Mechanism of Action: A Topoisomerase II Poison

DNA topoisomerases resolve topological challenges in the genome, such as supercoils and tangles, by introducing transient breaks in the DNA backbone.[1] Topo II enzymes create transient double-strand breaks, pass another segment of the DNA duplex through the break, and then reseal the break.[4] This process involves the formation of a short-lived covalent intermediate, known as the cleavage complex, where the enzyme is covalently linked to the 5' ends of the cleaved DNA.[1][5]

Etoposide is classified as a Topo II "poison" rather than a catalytic inhibitor.[6] It does not prevent the enzyme from binding to DNA or cleaving it. Instead, its primary mechanism of action is the stabilization of the Topo II-DNA cleavage complex.[4][5] By binding to this ternary complex, etoposide inhibits the re-ligation of the DNA strands, leading to an accumulation of persistent, protein-linked DNA double-strand breaks.[2][4] These breaks are highly cytotoxic; if they overwhelm the cell's repair capacity, they trigger downstream signaling cascades that result in programmed cell death (apoptosis).[4][5] Etoposide's cytotoxic effects are most pronounced during the S and G2 phases of the cell cycle, when Topo II activity is highest to manage the demands of DNA replication and chromosome condensation.[2][5]

Experimental Protocols

The characterization of a compound as a Topo II inhibitor like etoposide involves a series of in vitro assays to determine its effect on enzyme function and its cytotoxicity against cancer cells.

Topoisomerase II DNA Relaxation Assay

This assay assesses the catalytic activity of Topo II, which involves relaxing supercoiled plasmid DNA in an ATP-dependent manner. An inhibitor of the catalytic cycle would prevent this relaxation.

Principle: Supercoiled plasmid DNA has a compact structure and migrates faster through an agarose gel than its relaxed counterpart. Topo II, in the presence of ATP, converts the supercoiled form to a relaxed form. The inhibitory effect of a compound can be quantified by observing the persistence of the supercoiled DNA form.

Detailed Methodology:

-

Reaction Setup: On ice, prepare a reaction mixture containing 10X Topo II assay buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, and 1 mg/ml albumin), supercoiled plasmid DNA (e.g., pBR322 at 0.5 µg per reaction), and ATP (e.g., 1 mM final concentration).[7]

-

Inhibitor Addition: Aliquot the reaction mixture into separate tubes. Add varying concentrations of etoposide (dissolved in a suitable solvent like DMSO) to the experimental tubes. Include a "no enzyme" control and a "no inhibitor" (solvent only) control.

-

Enzyme Addition: Add a predetermined amount of human Topo II enzyme to all tubes except the "no enzyme" control. The amount of enzyme should be just enough to fully relax the DNA in the "no inhibitor" control under the assay conditions.[7]

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein-denaturing agent (e.g., SDS) and a chelating agent (e.g., EDTA), along with a loading dye (e.g., bromophenol blue).[7]

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 85V for 2 hours) in a suitable running buffer (e.g., TBE or TAE).[7]

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide), destain, and visualize the DNA bands under UV light. The supercoiled DNA will appear as a faster-migrating band, while the relaxed DNA will be a slower-migrating species.

Topoisomerase II DNA Cleavage Assay

This assay is critical for identifying Topo II poisons like etoposide, as it directly detects the stabilization of the cleavage complex.

Principle: Etoposide traps the covalent complex between Topo II and DNA. Subsequent treatment with a strong detergent (like SDS) and a protease (proteinase K) removes the non-covalently bound protein but leaves the enzyme covalently attached at the break site. This converts the transient double-strand break into a permanent one, which can be visualized by a shift in the DNA band on a gel (e.g., from supercoiled to linear or nicked forms).[8]

Detailed Methodology:

-

Reaction Setup: Prepare a reaction mixture similar to the relaxation assay, containing supercoiled plasmid DNA and Topo II cleavage assay buffer. Note that for some Topo II poisons, ATP is not required to stabilize the cleavage intermediate.[8]

-

Inhibitor and Enzyme Addition: Add varying concentrations of etoposide and a fixed amount of Topo II enzyme to the reaction tubes.

-

Incubation: Incubate the reactions at 37°C for 10-30 minutes to allow for the formation of the cleavage complex.[8][9]

-

Trapping the Complex: Add SDS (e.g., to a final concentration of 0.2-1%) to trap the covalent complex, followed by EDTA to chelate magnesium ions and stop the enzymatic reaction.[8][9]

-

Protein Digestion: Add Proteinase K (e.g., to 0.1-0.8 mg/ml) and incubate at 37-45°C for 30 minutes to digest the Topo II enzyme.[8][9]

-

Sample Preparation and Electrophoresis: Stop the reaction and load the samples onto a 1% agarose gel.

-

Visualization: Stain and visualize the DNA. An effective poison like etoposide will show a dose-dependent increase in the amount of linear and/or nicked (open circular) DNA, corresponding to the cleavage of the supercoiled plasmid.

Caption: Experimental workflow for Topo II relaxation and cleavage assays.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to determine the cytotoxic or growth-inhibitory effects of a compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, HTLA-230) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with a range of concentrations of etoposide for a specified period (e.g., 24, 48, or 72 hours).[10][11] Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell viability by 50%).

Quantitative Data: Cytotoxicity of Etoposide

The cytotoxic potency of etoposide varies across different cell lines. The IC50 value is a key quantitative metric for its initial characterization.

| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) |

| A549 | Non-Small Cell Lung Cancer | 72 hours | 3.49 |

| BEAS-2B | Normal Lung (Transformed) | 48 hours | 4.36 |

| BEAS-2B | Normal Lung (Transformed) | 72 hours | 2.10 |

| HTLA-230 | Neuroblastoma | 24 hours | >10 |

Table compiled from data presented in references[11][12]. Note that experimental conditions can significantly affect IC50 values.

Signaling Pathways: Induction of Apoptosis

The DNA double-strand breaks induced by etoposide trigger a cellular DNA damage response, which, if the damage is irreparable, leads to apoptosis.

The apoptotic pathway initiated by etoposide is primarily the mitochondrial (intrinsic) pathway.[13][14] DNA damage activates sensor proteins that lead to the stabilization and activation of the p53 tumor suppressor protein.[13] Activated p53 can transcriptionally upregulate pro-apoptotic proteins. More directly, p53 can translocate to the mitochondria to activate BCL-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[13][15]

Released cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates caspase-9.[5][16] Caspase-9 is an initiator caspase that cleaves and activates effector caspases, such as caspase-3.[15][16] Activated caspase-3 is the executioner of apoptosis, responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of cell death, including nuclear fragmentation and the formation of apoptotic bodies.[13][15][16] In some cell types, a feedback loop exists where active caspase-3 can cleave and activate other proteins like PKCδ, which in turn further processes caspase-3, amplifying the apoptotic signal.[15][16]

Caption: Etoposide-induced apoptotic signaling pathway.

Conclusion

The initial characterization of etoposide as a Topoisomerase II inhibitor relies on a combination of biochemical and cell-based assays. DNA relaxation and cleavage assays are fundamental to elucidating its mechanism as a Topo II poison that stabilizes the enzyme-DNA cleavage complex.[1][4] Cytotoxicity assays provide quantitative data on its efficacy in cancer cells, while further investigation of downstream signaling pathways confirms its ability to induce apoptosis as a consequence of the DNA damage it inflicts.[13][16] This comprehensive approach provides the foundational data necessary for the development and clinical application of Topo II-targeting anticancer agents.

References

- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. m.youtube.com [m.youtube.com]

- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inspiralis.com [inspiralis.com]

- 8. inspiralis.com [inspiralis.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. netjournals.org [netjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

discovery and synthesis of [Compound Name]

An In-depth Technical Guide to the Discovery and Synthesis of Oseltamivir

Introduction

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for influenza. As a potent and selective inhibitor of the neuraminidase (NA) enzyme found in both influenza A and B viruses, it plays a critical role in the treatment and prophylaxis of seasonal and pandemic influenza.[1][2] Oseltamivir is a prodrug, administered as oseltamivir phosphate, which is rapidly converted in the body to its active form, oseltamivir carboxylate.[3][4] This guide provides a comprehensive overview of the rational design, mechanism of action, pivotal synthetic routes, experimental protocols, and key quantitative data related to Oseltamivir, intended for professionals in chemical and pharmaceutical research and development.

Discovery and Rational Design

The discovery of Oseltamivir by Gilead Sciences in the 1990s is a landmark example of structure-based drug design.[2][5] Researchers utilized X-ray crystal structures of the influenza virus neuraminidase active site to design a carbocyclic analogue of sialic acid, the natural substrate for the enzyme.[5] The goal was to create a molecule that could mimic sialic acid, bind tightly to the enzyme's active site, and block its function, thereby halting the propagation of the virus.[4] This effort led to the identification of GS 4104, later named oseltamivir, which demonstrated potent and selective inhibition of viral neuraminidase.[5] Following a co-development agreement with F. Hoffmann-La Roche, the drug was fast-tracked and launched in 1999.[6]

Mechanism of Action

Oseltamivir's therapeutic effect is exerted by its active metabolite, oseltamivir carboxylate. The influenza life cycle involves the neuraminidase enzyme at the final stage of replication. This enzyme cleaves sialic acid residues on the surface of the host cell, which allows newly formed viral particles (virions) to be released and infect other cells.[3][4]

Oseltamivir carboxylate acts as a competitive inhibitor of this process.[4][7] By binding to the active site of the neuraminidase enzyme, it prevents the cleavage of sialic acid. As a result, newly synthesized virions cannot detach from the host cell surface, leading to their aggregation and preventing the spread of the infection within the respiratory tract.[8] This mechanism is effective against both influenza A and B virus types.[8]

Caption: Oseltamivir inhibits the viral neuraminidase enzyme, trapping new virions on the host cell surface.

Chemical Synthesis

The commercial synthesis of Oseltamivir originally developed by Roche has been a significant undertaking in process chemistry. The most established route starts from (-)-shikimic acid, a natural product that can be isolated from Chinese star anise or produced through fermentation using engineered E. coli.[6][9] This dependency has spurred the development of numerous alternative synthetic routes.

Roche Synthesis from (-)-Shikimic Acid

The industrial synthesis is a multi-step process that carefully controls the stereochemistry at three chiral centers.[9] A key challenge is the introduction of the two amine functionalities with the correct orientation. The process generally involves the formation of a key epoxide intermediate, which is then opened regioselectively with an azide, a precursor to one of the amino groups.

Key transformations include:

-

Esterification and Acetal Formation: The carboxylic acid of shikimic acid is esterified, and the 3,4-diol is protected as a pentylidene acetal.[9]

-

Mesylation and Epoxidation: The 5-hydroxyl group is converted to a mesylate, followed by base-induced formation of an epoxide.[9]

-

Epoxide Opening: The epoxide is opened with an azide nucleophile (e.g., using azidotrimethylsilane with a Lewis acid or sodium azide) to install the 5-amino precursor.

-

Introduction of the Second Amino Group: The double bond is functionalized, and the 4-amino group is introduced.

-

Final Steps: The synthesis is completed by reduction of the azide, acetylation, and final salt formation to yield oseltamivir phosphate.[6]

Caption: Key stages in the industrial synthesis of Oseltamivir starting from (-)-shikimic acid.

Quantitative Data

In Vitro Inhibitory Activity

Oseltamivir carboxylate is a potent inhibitor of neuraminidase from various influenza strains. Its efficacy is measured by the half-maximal inhibitory concentration (IC₅₀).

| Influenza Strain | Type | Median IC₅₀ (nM) | Reference |

| A/H1N1 | A | 2.5 | [8] |

| A/H3N2 | A | 0.96 | [8] |

| Clinical Isolates | B | 60 | [8] |

| A/Texas | A | 0.18 ± 0.11 | [10] |

| B/Yamagata | B | 16.76 ± 4.10 | [10] |

| Oseltamivir-Resistant | A | 30 - 205 | [11] |

Table 1: In vitro neuraminidase inhibitory activity of oseltamivir carboxylate.

Pharmacokinetic Properties

Oseltamivir is designed as a prodrug for excellent oral bioavailability.

| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active) | Reference |

| Oral Bioavailability | ~80% (as carboxylate) | - | [1][7] |

| Plasma Protein Binding | 42% | Poor | [1] |

| Half-life (t₁/₂) | 1 - 3 hours | 6 - 10 hours | [7] |

| Metabolism | Hydrolyzed by hepatic esterases | - | [1][4] |

| Excretion | <5% unchanged | >99% renal excretion | [1][8] |

Table 2: Key pharmacokinetic parameters of Oseltamivir and its active metabolite.

Clinical Efficacy Data

Clinical trials have established the efficacy of Oseltamivir in reducing the duration and severity of influenza symptoms.

| Outcome | Population | Result | Reference |

| Time to Symptom Alleviation | Adults (Influenza-infected) | Reduced by 16.8 - 25.1 hours vs. placebo | [12][13] |

| Time to Symptom Alleviation | Children (Influenza-infected) | Reduced by ~29 hours vs. placebo | [14] |

| Risk of Otitis Media | Children | 34% lower risk in treated group | [14] |

| Risk of Pneumonia | Adults | Reduced risk (NNTB = 100) | [13] |

| Risk of Hospitalization | Adults | No significant reduction observed | [12][15] |

| Viral Shedding at Day 3 | Low-risk Adults | 45.0% (Oseltamivir) vs. 57.2% (Placebo) | [16] |

Table 3: Summary of clinical efficacy outcomes from randomized controlled trials.

Experimental Protocols

Synthesis: Epoxide Formation from Acetal Mesylate

This protocol describes a key step in the Roche synthesis: the formation of the cyclohexene epoxide intermediate from the corresponding mesylate.[9]

Materials:

-

Protected acetal mesylate intermediate

-

Potassium bicarbonate (K₂CO₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the acetal mesylate (1.0 eq) in a mixture of methanol and water (e.g., 10:1 v/v).

-

Add potassium bicarbonate (3.0 eq) to the solution at room temperature.

-

Stir the reaction mixture vigorously at 20-25°C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the methanol under reduced pressure.

-

Add water to the residue and extract the aqueous phase with ethyl acetate (3 x volume).

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude epoxide.

-

Purify the product by column chromatography on silica gel if necessary.

Assay: Neuraminidase Inhibition (Chemiluminescent Method)

This protocol outlines a typical method for determining the IC₅₀ value of Oseltamivir carboxylate against a specific influenza virus strain.[11][17]

Materials:

-

Influenza virus stock (standardized for NA activity)

-

Oseltamivir carboxylate (serial dilutions in assay buffer)

-

Assay Buffer (e.g., MES buffer with CaCl₂)

-

Chemiluminescent NA substrate (e.g., NA-Star®)

-

White, opaque 96-well microplates

-

Luminometer

Procedure:

-

Prepare serial dilutions of oseltamivir carboxylate in assay buffer, covering a range from picomolar to micromolar concentrations.

-

In a 96-well plate, add 25 µL of each inhibitor dilution. Include wells for no-inhibitor (positive control) and no-virus (background) controls.

-

Add 25 µL of diluted virus preparation to each well (except background controls) and incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 50 µL of the chemiluminescent substrate to all wells.

-

Incubate the plate for 30 minutes at room temperature in the dark.

-

Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration relative to the positive control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Step-by-step workflow for determining the IC50 of a neuraminidase inhibitor.

Conclusion

Oseltamivir stands as a triumph of modern, structure-based drug design and a critical tool in managing influenza. Its journey from computational design to a globally recognized therapeutic involved overcoming significant challenges in chemical synthesis, particularly in establishing a scalable and stereocontrolled process from shikimic acid. The continued exploration of novel, more efficient, and safer synthetic routes remains an active area of research, aiming to secure the supply chain against future pandemics. The detailed understanding of its mechanism, pharmacokinetics, and clinical efficacy provides a robust foundation for its use and for the development of next-generation antiviral agents.

References

- 1. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 5. Discovery and development of GS 4104 (oseltamivir): an orally active influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. york.ac.uk [york.ac.uk]

- 7. Oseltamivir - Wikipedia [en.wikipedia.org]

- 8. droracle.ai [droracle.ai]

- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 10. Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oseltamivir Pharmacokinetics, Dosing, and Resistance Among Children Aged <2 Years With Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oseltamivir Treatment for Influenza in Adults A Meta-Analysis of Randomised Controlled Trials | Technical Resources | ASPR TRACIE [asprtracie.hhs.gov]

- 13. Oseltamivir for influenza in adults and children: systematic review of clinical study reports and summary of regulatory comments | The BMJ [bmj.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Evaluation of Oseltamivir Used to Prevent Hospitalization in Outpatients With Influenza: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of Oral Oseltamivir on Virological Outcomes in Low-risk Adults With Influenza: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Preliminary Cytotoxicity Screening of [Compound Name] in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies for conducting preliminary cytotoxicity screening of novel compounds, designated here as [Compound Name], against various cancer cell lines. It offers detailed experimental protocols, data presentation guidelines, and visual representations of key processes to facilitate robust and reproducible research in the field of oncology drug discovery.

Introduction

The initial assessment of a compound's cytotoxic potential against cancer cells is a critical step in the drug development pipeline. This preliminary screening aims to determine the concentration range at which a compound exhibits anti-proliferative or cytotoxic effects, providing essential data for go/no-go decisions and guiding further mechanistic studies. This document outlines the standard procedures for cell line selection, preparation of [Compound Name], and the execution and analysis of common cytotoxicity assays.

Experimental Protocols

A successful cytotoxicity screening campaign relies on meticulous and consistent execution of experimental protocols. The following sections detail the standard methodologies.

Cell Line Selection and Maintenance

The choice of cancer cell lines is paramount and should be guided by the specific research question. A panel of cell lines representing different cancer types (e.g., breast, lung, colon) is often employed for initial screening.

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. They are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

-

Cell Counting and Viability: Prior to plating for an assay, cells are counted using a hemocytometer or an automated cell counter, and viability is assessed using methods like trypan blue exclusion.

Preparation of [Compound Name]

Proper handling and preparation of the test compound are crucial for accurate results.

-

Stock Solution: A high-concentration stock solution of [Compound Name] is prepared in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the cell culture should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

-

Serial Dilutions: A series of dilutions are prepared from the stock solution to create a range of concentrations for testing.

Cytotoxicity Assays

Several assays can be used to measure cytotoxicity. The choice of assay depends on the mechanism of action of the compound and the specific research question. Three commonly used assays are described below.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][2]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of [Compound Name] and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated (control) and untreated cells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

Similar to the MTT assay, the MTS assay is a colorimetric method for assessing cell viability.[3][4] The resulting formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[4]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

MTS Reagent Addition: Add the combined MTS/PMS solution to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Reading: Record the absorbance at 490 nm.

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[3][5]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

-

Incubation: Incubate according to the manufacturer's instructions.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength.

Data Presentation

Clear and concise presentation of quantitative data is essential for interpretation and comparison.

Dose-Response Curves

Plot the percentage of cell viability against the concentration of [Compound Name] to generate dose-response curves. This visualization helps in understanding the relationship between compound concentration and cytotoxicity.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter derived from the dose-response curve. It represents the concentration of a drug that is required for 50% inhibition in vitro.[6] The IC50 value is a standard measure of a compound's potency.

Tabulated Results

Summarize the IC50 values for [Compound Name] across different cancer cell lines in a table for easy comparison.

Table 1: Cytotoxicity of [Compound Name] in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast | MTT | 48 | [Value] |

| A549 | Lung | MTT | 48 | [Value] |

| HCT116 | Colon | MTT | 48 | [Value] |

| HeLa | Cervical | MTS | 48 | [Value] |

| Jurkat | Leukemia | LDH | 24 | [Value] |

Mandatory Visualizations

Visual diagrams can effectively illustrate complex workflows and biological pathways.

Experimental Workflow

The following diagram outlines the general workflow for preliminary cytotoxicity screening.

Caption: General workflow for in vitro cytotoxicity screening.

Signaling Pathway: Apoptosis Induction

Many cytotoxic compounds induce cell death through the activation of apoptotic signaling pathways. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.[7][8]

Caption: Simplified diagram of apoptotic signaling pathways.

References

- 1. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

Determining the Binding Site of a Compound on Topoisomerase II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed to determine the binding site of a chemical compound on human Topoisomerase II. Understanding the precise molecular interactions between a compound and its target is paramount in drug discovery and development, enabling structure-aided drug design and the optimization of lead compounds. This document outlines both computational and experimental approaches, presenting detailed protocols for key assays and summarizing critical quantitative data for prominent Topoisomerase II inhibitors.

Introduction to Topoisomerase II and its Inhibition

DNA topoisomerase II (Topo II) is a crucial nuclear enzyme that modulates the topological state of DNA, playing a vital role in processes such as DNA replication, transcription, and chromosome segregation.[1][2] By creating transient double-strand breaks in the DNA, Topo II allows for the passage of another DNA segment, thereby resolving DNA tangles and supercoils.[3] This catalytic cycle is a target for numerous anticancer drugs, which can be broadly classified into two categories: Topoisomerase II poisons and catalytic inhibitors.[2][3]

-

Topoisomerase II poisons , such as etoposide and doxorubicin, stabilize the covalent Topo II-DNA cleavage complex, leading to an accumulation of DNA double-strand breaks and subsequent apoptosis.[3][4]

-

Catalytic inhibitors , like ICRF-187, interfere with other stages of the enzymatic cycle, such as ATP binding or hydrolysis, without trapping the cleavage complex.[2]

Identifying the specific binding site of a novel compound is essential to elucidate its mechanism of action and to guide the development of more potent and selective inhibitors.

Computational Approaches for Binding Site Prediction

Computational methods offer a rapid and cost-effective means to predict the binding site of a compound on Topoisomerase II. These in silico techniques are often employed in the initial stages of drug discovery to generate hypotheses that can be experimentally validated.

Molecular Docking

Molecular docking simulations predict the preferred orientation and conformation of a ligand when bound to a receptor protein.[1][5] The process involves sampling a multitude of possible binding poses and scoring them based on a force field that estimates the binding affinity.

Workflow for Molecular Docking:

Caption: Molecular docking workflow for predicting compound binding.

Virtual Screening and Pharmacophore Modeling

Virtual screening involves docking large libraries of compounds against the Topoisomerase II structure to identify potential binders. Pharmacophore modeling, on the other hand, defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. This model can then be used to search for novel compounds with the desired spatial arrangement of functional groups.[5]

Experimental Determination of the Binding Site

Experimental methods provide definitive evidence for the binding site of a compound. These techniques range from high-resolution structural biology methods to biochemical and biophysical assays.

X-ray Crystallography

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.[6] By obtaining a crystal of Topoisomerase II in complex with the inhibitor, the precise binding orientation and the interacting amino acid residues can be visualized.

General Workflow for Co-crystallization:

References

- 1. scispace.com [scispace.com]

- 2. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and development of topoisomerase inhibitors using molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. Site-Directed Mutagenesis to Mutate Multiple Residues in a Single Reaction | Springer Nature Experiments [experiments.springernature.com]

- 6. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

An In-depth Technical Guide to the In Vitro Evaluation of Topoisomerase II Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential in vitro methodologies used to characterize the inhibitory activity of novel compounds against DNA Topoisomerase II (Topo II). Topoisomerase II is a critical nuclear enzyme that modulates the topological state of DNA, playing a pivotal role in processes like DNA replication, transcription, and chromosome segregation.[1][2] Its essential function, particularly in rapidly proliferating cells, makes it a prominent target for anticancer drug development.[2][3]

Topoisomerase II inhibitors are broadly classified into two main categories:

-

Topoisomerase II Poisons (Interfacial Poisons): These agents, such as the widely used anticancer drug etoposide, stabilize the transient covalent complex formed between the enzyme and DNA.[4][5][6] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which triggers cell cycle arrest and apoptosis.[6]

-

Topoisomerase II Catalytic Inhibitors: These compounds interfere with the enzymatic activity of Topoisomerase II without trapping the DNA-enzyme cleavage complex.[4][7] They might, for example, prevent ATP binding or block the enzyme's interaction with DNA. While generally less cytotoxic than poisons, they are a subject of interest for developing safer anticancer therapies.[4][7][8]

This document details the core assays for identifying and characterizing both types of inhibitors, provides quantitative data for common inhibitors, and illustrates key pathways and workflows.

Quantitative Data on Topoisomerase II Inhibitors

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several well-characterized Topoisomerase II inhibitors.

| Compound | Inhibitor Type | Assay Type | Target | IC50 Value (µM) | Reference |

| Etoposide | Poison | DNA Cleavage | Human Topoisomerase IIα | 6 - 45 (depends on nucleotide presence) | [9] |

| Genistein | Poison | Enzyme Activity | Human Topoisomerase II | 37.5 | [10][11][12] |

| Amsacrine (m-AMSA) | Poison | Cell Proliferation | Various Cancer Cell Lines | 0.005 - 0.19 | [13] |

| Doxorubicin | Poison | Enzyme Activity | Topoisomerase II | 2.67 | [14] |

| Benzofuroquinolinedione (8i) | Poison | Enzyme Activity | Topoisomerase II | 0.68 | [14] |

| Benzofuroquinolinedione (8d) | Poison | Enzyme Activity | Topoisomerase II | 1.19 | [14] |

Experimental Protocols

Detailed methodologies for the primary in vitro assays are provided below. These assays are fundamental for determining a compound's effect on Topoisomerase II activity.

Topoisomerase II DNA Relaxation Assay

This assay assesses a compound's ability to inhibit the catalytic activity of Topo II by measuring the relaxation of supercoiled plasmid DNA. In the presence of ATP, Topo II relaxes supercoiled DNA, and these different topological forms (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

Experimental Protocol:

-

Reaction Mixture Preparation: On ice, prepare a master mix for the required number of reactions. For a final volume of 20-30 µL, the mix typically contains:

-

Compound Addition: Aliquot the reaction mixture into microcentrifuge tubes. Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., etoposide).[15]

-

Enzyme Addition: Add purified human Topoisomerase II enzyme (typically 2-6 units) to each reaction tube, except for the no-enzyme control.[17]

-

Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.[4][16]

-

Reaction Termination: Stop the reaction by adding 10% SDS (to a final concentration of ~1%) and EDTA (to a final concentration of ~25 mM).[4]

-

Protein Digestion: Add Proteinase K (to a final concentration of 50 µg/mL) and incubate at 37-45°C for 15-30 minutes to digest the enzyme.[4][17]

-

Sample Preparation for Electrophoresis: Add gel loading dye to each sample.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-85V for 1-2 hours).[4][15]

-

Visualization: Stain the gel with ethidium bromide (0.5 µg/mL), destain with water, and visualize the DNA bands under UV transillumination.[4][15] The supercoiled DNA migrates faster than the relaxed DNA. Inhibition is observed as a retention of the supercoiled DNA form.

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of Topo II to resolve catenated (interlinked) DNA networks, typically using kinetoplast DNA (kDNA) from Crithidia fasciculata. This process is unique to Type II topoisomerases.[1] Inhibitors prevent the release of individual minicircles from the kDNA network.

Experimental Protocol:

-

Reaction Mixture Preparation: On ice, prepare a master mix containing:

-

Compound Addition: Aliquot the reaction mix and add test compounds at desired concentrations, including appropriate vehicle and positive controls.

-

Enzyme Addition: Add a pre-determined amount of purified human Topoisomerase II enzyme required for full decatenation.[1]

-

Incubation: Incubate the reactions at 37°C for 30 minutes.[1][18]

-

Reaction Termination & Protein Digestion: Stop the reaction and digest the protein as described in the relaxation assay (addition of SDS, EDTA, and Proteinase K).[20]

-

Agarose Gel Electrophoresis: Load samples onto a 0.8-1% agarose gel.[1][21]

-

Visualization: Stain with ethidium bromide and visualize under UV light. The large kDNA network cannot enter the gel and remains in the loading well, while the decatenated minicircles migrate into the gel as a distinct band.[18][21] Inhibition is indicated by a decrease in the amount of released minicircles.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay is crucial for identifying Topo II poisons. It detects the formation of the stable "cleavage complex," where the enzyme is covalently bound to the DNA. This results in the conversion of supercoiled plasmid DNA into linear (and sometimes nicked) forms.[22][23]

Experimental Protocol:

-

Reaction Mixture Preparation: On ice, prepare a master mix. Note that ATP is often omitted in this assay to focus on the cleavage/ligation equilibrium.[4][24]

-

Compound Addition: Aliquot the reaction mix and add the test compound. A known poison like etoposide serves as a positive control.

-

Enzyme Addition: Add a higher concentration of Topoisomerase II than used in catalytic assays, as the reaction is stoichiometric.[17][23]

-

Trapping the Cleavage Complex: Terminate the reaction and trap the complex by rapidly adding SDS (to ~1%) and EDTA.[4][17][25] The SDS denatures the enzyme while it is covalently attached to the DNA.

-

Protein Digestion: Add Proteinase K (50 µg/mL) and incubate at 37-45°C for 30 minutes to digest the protein crosslinked to the DNA.[4][25]

-

Agarose Gel Electrophoresis: Load samples onto a 1% agarose gel, often containing 0.5 µg/mL ethidium bromide in both the gel and running buffer.[4][17]

-

Visualization: Visualize under UV light. The conversion of supercoiled DNA (Form I) to linear DNA (Form III) indicates the compound's ability to act as a Topo II poison.[23] Nicked circular DNA (Form II) may also be observed.[23]

Mandatory Visualizations

Topoisomerase II Catalytic Cycle

The following diagram illustrates the key conformational changes and enzymatic steps that Topoisomerase II undertakes to manage DNA topology.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

- 5. mskcc.org [mskcc.org]

- 6. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory effects of a major soy isoflavone, genistein, on human DNA topoisomerase II activity and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. apexbt.com [apexbt.com]

- 14. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. inspiralis.com [inspiralis.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Topoisomerase II Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 18. inspiralis.com [inspiralis.com]

- 19. tandfonline.com [tandfonline.com]

- 20. topogen.com [topogen.com]

- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cleavage of Plasmid DNA by Eukaryotic Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Compass of Inhibition: A Technical Guide to the Structure-Activity Relationship of Nirmatrelvir Analogs

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Nirmatrelvir, the active component of the oral antiviral medication Paxlovid, has emerged as a critical tool in the global fight against COVID-19. As a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), its efficacy is intrinsically linked to its molecular architecture. This technical guide delves into the core of its inhibitory power: the structure-activity relationship (SAR) of its analogs. Through a comprehensive review of published data, we present a detailed analysis of how structural modifications to the Nirmatrelvir scaffold influence its antiviral activity, offering a roadmap for the rational design of next-generation coronavirus inhibitors.

The Blueprint for Inhibition: Nirmatrelvir's Interaction with SARS-CoV-2 Mpro

Nirmatrelvir functions as a peptidomimetic inhibitor, targeting the catalytic dyad (Cys145 and His41) within the Mpro active site.[1][2] The nitrile "warhead" of Nirmatrelvir forms a reversible covalent bond with the catalytic cysteine (Cys145), effectively blocking the enzyme's ability to process viral polyproteins and thus halting viral replication.[3] The overall binding affinity and inhibitory potency are governed by a series of critical interactions between different moieties of the inhibitor and the subsites (S1, S2, S4) of the Mpro active site.[4]

Understanding these interactions is paramount to interpreting the SAR data of its analogs. The following diagram illustrates the key steps in the catalytic mechanism of SARS-CoV-2 Mpro, the target of Nirmatrelvir.

Caption: Catalytic mechanism of SARS-CoV-2 Mpro.

Deconstructing Potency: Quantitative SAR of Nirmatrelvir Analogs

The following tables summarize the in vitro activities of various Nirmatrelvir analogs, categorized by the modified structural component. These modifications explore the impact of altering key pharmacophoric features on the inhibition of SARS-CoV-2 Mpro and antiviral activity.

Table 1: Modifications at the P1 Position

The P1 position of Nirmatrelvir, occupied by a γ-lactam ring, is crucial for recognition and binding within the S1 subsite of Mpro. Modifications in this region can significantly impact inhibitory potency.

| Compound | P1 Modification | Mpro Ki (nM) | Antiviral EC50 (µM) | Reference |

| Nirmatrelvir (1) | 5-membered lactam | 3.1 | 0.0745 | [5] |

| 5e | 6-membered lactam | 0.04 | 0.26 | [5] |

Table 2: Modifications at the P4 Position

The P4 position interacts with the S4 subsite of Mpro. Modifications here can influence binding affinity and pharmacokinetic properties.

| Compound | P4 Modification | Mpro Inhibition (nM) | Antiviral EC50 (µM) | Reference |

| Nirmatrelvir (1) | N-trifluoroacetamide | 0.26 | 2.0 | [5] |

| 5a | N-acetamide | 0.45 | 4.8 | [5] |

The Benchtop Blueprint: Experimental Protocols

Reproducible and rigorous experimental design is the bedrock of reliable SAR studies. The following sections detail the standard protocols for the key assays used to evaluate the potency of Nirmatrelvir analogs.

SARS-CoV-2 Mpro Fluorescence Resonance Energy Transfer (FRET) Assay

This enzymatic assay quantifies the inhibitory activity of compounds against the main protease.

Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of test compounds against SARS-CoV-2 Mpro.

Principle: The assay utilizes a fluorogenic substrate containing a cleavage site for Mpro, flanked by a fluorophore and a quencher. In the uncleaved state, the quencher suppresses the fluorescence of the fluorophore via FRET. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 5 mM DTT

-

Test compounds dissolved in DMSO

-

384-well black plates

-

Plate reader capable of fluorescence intensity measurement (Excitation: ~340 nm, Emission: ~490 nm)

Workflow:

Caption: Workflow for a FRET-based Mpro inhibition assay.

Data Analysis: The initial velocity of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase over time. The percent inhibition for each compound concentration is calculated relative to the uninhibited control (DMSO). IC50 values are then determined by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Antiviral Assay (Vero E6 cells)

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

Objective: To determine the half-maximal effective concentration (EC50) of test compounds against SARS-CoV-2 in a cell-based system.

Principle: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are treated with serial dilutions of a test compound and then infected with the virus. After an incubation period, the extent of viral replication is quantified, typically by measuring the viral-induced cytopathic effect (CPE) or by quantifying viral RNA or protein levels.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)

-

Test compounds dissolved in DMSO

-

96-well clear-bottom plates

-

Reagents for quantifying cell viability (e.g., CellTiter-Glo®) or viral load (e.g., RT-qPCR reagents)

Workflow:

References

- 1. New insights into the catalytic mechanism of the SARS-CoV-2 main protease: an ONIOM QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2][3] Its high potency and selectivity for mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR, underscore its clinical efficacy.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties and stability of Osimertinib, offering critical data and experimental protocols to support ongoing research and development efforts in the field of oncology.

Chemical Properties of Osimertinib

Osimertinib is a mono-anilino-pyrimidine compound.[2][3] It is administered as a mesylate salt.[5] The chemical structure of Osimertinib features a reactive acrylamide group that facilitates its covalent binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, leading to irreversible inhibition.[2][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of Osimertinib is presented in Table 1. This data is essential for formulation development, analytical method development, and understanding its pharmacokinetic profile.

| Property | Value | Reference |

| Chemical Name | N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide | [8] |

| Molecular Formula | C₂₈H₃₃N₇O₂ | [5] |

| Molecular Weight | 499.61 g/mol | [1] |

| Molecular Weight (Mesylate Salt) | 596 g/mol | [5] |

| Appearance | Not specified in search results | |

| Solubility | DMSO: 120 mg/mL (240.19 mM), Ethanol: 22 mg/mL (44.03 mM) | [1] |

| pKa | Not specified in search results | |

| LogP | Not specified in search results |

Stability of Osimertinib

Understanding the stability of Osimertinib is critical for its manufacturing, storage, and clinical use. Forced degradation studies have been conducted to elucidate its degradation pathways under various stress conditions.

Summary of Stability Studies

Osimertinib has been shown to be labile under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal, photolytic, and neutral conditions.[9][10][11][12] In rat plasma, Osimertinib and its primary metabolites have demonstrated some instability, which is thought to be due to a Michael addition reaction with cysteine residues in plasma proteins.[13][14] However, studies have also found it to have good stability in plasma at room temperature and after freeze-thaw cycles.[15][16]

| Condition | Stability | Degradation Products | Reference |

| Acid Hydrolysis | Labile | Four major degradation products (DP-1, DP-2, DP-3, DP-4) have been identified. | [11][12] |

| Base Hydrolysis | Labile | A major degradation product has been isolated and characterized. | [17] |

| **Oxidative (H₂O₂) ** | Labile | Degradation observed. | [9][10][11] |

| Thermal | Stable | Stable under thermal stress. | [9][10][11] |

| Photolytic | Stable | Stable under photolytic conditions. | [9][10][11] |

| Neutral Hydrolysis | Stable | Stable in neutral conditions. | [9][10][11] |

| Plasma (Rat) | Potentially Unstable | Michael addition with cysteine is a proposed mechanism of instability. | [13][14] |

Mechanism of Action and Signaling Pathway

Osimertinib exerts its therapeutic effect by selectively and irreversibly inhibiting mutant forms of the epidermal growth factor receptor (EGFR).[2][6] This inhibition blocks downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[6][7]

EGFR Signaling Pathway Inhibition

Upon binding of ligands such as EGF, EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This activation triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[2][18][19] Osimertinib's covalent binding to mutant EGFR prevents this activation, thereby inhibiting these key signaling pathways.[2][6][7]

Experimental Protocols

Accurate and validated analytical methods are essential for the quantitative analysis of Osimertinib in bulk drug, pharmaceutical formulations, and biological matrices. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for this purpose.

Stability-Indicating RP-HPLC Method for Osimertinib Tablets

This protocol is based on a published stability-indicating RP-HPLC method.[8][20][21]

Objective: To provide a validated method for the quantitative determination of Osimertinib in the presence of its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-VIS detector.

-

Analytical balance

-

Sonicator

-

pH meter

Chromatographic Conditions:

| Parameter | Condition |

| Column | Supelco C18 (25 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: Perchlorate buffer (20:80 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 270 nm |

| Injection Volume | 20 µL |

| Column Temperature | 45°C |

| Retention Time | Approximately 3.28 minutes |

Procedure:

-

Buffer Preparation: Prepare a 25mM perchlorate buffer.

-

Mobile Phase Preparation: Mix methanol and perchlorate buffer in a 20:80 (v/v) ratio. Filter and degas the mobile phase.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Osimertinib reference standard in the mobile phase to obtain a known concentration (e.g., within the linearity range of 10-80 µg/mL).

-

Sample Solution Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to a known amount of Osimertinib into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution.

-

Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

-

Calculation: Calculate the amount of Osimertinib in the sample by comparing the peak area of the sample with that of the standard.

Validation Parameters (as per ICH guidelines):

-

System Suitability: Evaluate parameters like theoretical plates, tailing factor, and %RSD of replicate injections.

-

Specificity: Analyze blank, placebo, and drug samples to ensure no interference at the retention time of Osimertinib.

-

Linearity: Analyze a series of solutions over a concentration range (e.g., 10-80 µg/mL) and determine the correlation coefficient (r²).

-

Accuracy: Perform recovery studies by spiking a known amount of standard into the placebo at different concentration levels.

-

Precision: Assess intra-day and inter-day precision by analyzing replicate samples.

-

Robustness: Evaluate the effect of small, deliberate variations in chromatographic conditions (e.g., flow rate, mobile phase composition).

Conclusion

This technical guide has summarized the key chemical properties and stability characteristics of Osimertinib, a pivotal therapeutic agent in the management of EGFR-mutated NSCLC. The provided data tables, signaling pathway diagram, and experimental workflow offer a valuable resource for researchers and professionals in drug development. A thorough understanding of these fundamental aspects is crucial for the continued optimization of Osimertinib's therapeutic potential and the development of next-generation EGFR inhibitors.

References

- 1. Osimertinib | AZD-9291 | EGFR inhibitor | TargetMol [targetmol.com]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Osimertinib - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 8. jchr.org [jchr.org]

- 9. Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]

- 18. researchgate.net [researchgate.net]

- 19. ClinPGx [clinpgx.org]

- 20. jchr.org [jchr.org]

- 21. jddtonline.info [jddtonline.info]

A Framework for Assessing the Novelty of [Compound Name] as a Topoisomerase II Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

Topoisomerase II (Topo II) enzymes are critical regulators of DNA topology and established targets for cancer chemotherapy. This guide outlines a comprehensive framework for evaluating the novelty and therapeutic potential of new chemical entities, exemplified by "[Compound Name]," in comparison to well-characterized Topo II inhibitors. We provide detailed experimental protocols for key biochemical and cellular assays, present structured tables for comparative data analysis, and visualize critical pathways and workflows to guide the investigation of novel Topo II-targeting agents.

Introduction: The Role of Topoisomerase II in Cancer Therapy

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during replication, transcription, and chromosome segregation. Topoisomerase II introduces transient double-strand breaks (DSBs) to allow for the passage of another DNA duplex, a mechanism vital for relieving supercoiling and decatenating daughter chromosomes. Due to the reliance of cancer cells on rapid replication, Topo II has become a key target for chemotherapeutic agents.

Existing Topo II inhibitors are broadly classified into two groups:

-

Topo II Poisons: These agents, such as etoposide and doxorubicin, stabilize the transient DNA-enzyme complex, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DSBs, cell cycle arrest, and eventual apoptosis.

-

Topo II Catalytic Inhibitors: These compounds interfere with the enzymatic activity of Topo II without stabilizing the cleavage complex. They inhibit ATP binding or other conformational changes required for the catalytic cycle.

This document provides a methodological core for investigating "[Compound Name]," a novel investigational agent, to determine its mechanism of action and compare its efficacy and profile against established Topo II inhibitors.

Comparative Analysis of Inhibitor Efficacy

A primary step in characterizing a new inhibitor is to benchmark its activity against known agents across multiple cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a critical measure of potency. Data should be collected and organized for clear comparison.

Table 1: Comparative in vitro Cytotoxicity (IC₅₀, µM) of Topo II Inhibitors

| Cell Line | Tissue of Origin | [Compound Name] | Etoposide | Doxorubicin |

|---|---|---|---|---|

| HeLa | Cervical Cancer | Data (µM) | 0.5 - 2.0 | 0.05 - 0.2 |

| MCF-7 | Breast Cancer | Data (µM) | 1.0 - 5.0 | 0.02 - 0.1 |

| A549 | Lung Cancer | Data (µM) | 0.8 - 3.5 | 0.04 - 0.15 |

| HCT116 | Colon Cancer | Data (µM) | 0.2 - 1.5 | 0.01 - 0.08 |

Note: Values for Etoposide and Doxorubicin are representative ranges from published literature and can vary based on experimental conditions.

Table 2: Biochemical Activity Profile

| Assay | Parameter | [Compound Name] | Etoposide | Doxorubicin |

|---|---|---|---|---|

| Topo IIα Decatenation | IC₅₀ (µM) | Data (µM) | 5 - 25 | 1 - 10 |

| DNA Cleavage Assay | Min. Effective Conc. (µM) | Data (µM) | 10 | 5 |

| ATP Hydrolysis | Inhibition (%) | Data (%) | No significant inhibition | No significant inhibition |

Core Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate evaluation of novel compounds. The following sections describe standard protocols for key assays.

Topoisomerase IIα Decatenation Assay

This biochemical assay assesses the ability of a compound to inhibit the catalytic activity of Topo IIα, specifically its ability to separate catenated kinetoplast DNA (kDNA) into minicircles.

Materials:

-

Human Topoisomerase IIα enzyme

-

Catenated kDNA substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%) with Ethidium Bromide (or a safer alternative like SYBR Safe)

-

TAE Buffer

Protocol:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, add: Assay Buffer, 1 µL of [Compound Name] at various concentrations (or DMSO as vehicle control), and 200 ng of kDNA.

-

Add 1-2 units of human Topo IIα enzyme to initiate the reaction.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at 80V for 90 minutes.

-

Visualize the DNA bands under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network, which remains in the well.

-

Quantify band intensity to determine the IC₅₀ of the compound.

In Vitro DNA Cleavage Assay

This assay determines if a compound acts as a Topo II poison by stabilizing the cleavage complex.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase IIα enzyme

-

Assay Buffer (as above)

-

Stop Solution (e.g., 1% SDS, 10 mM EDTA)

-

Proteinase K

-

Agarose gel (1%) with Ethidium Bromide/SYBR Safe